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Compound of Interest

Compound Name: 4-Methoxy-1-indanone

Cat. No.: B081218

For Immediate Release

A Detailed Spectroscopic Analysis of 4-Methoxy-1-indanone for Researchers and Drug
Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1-
indanone (CAS No. 13336-31-7), a key intermediate in organic synthesis. This document is
intended to serve as a crucial resource for researchers, scientists, and professionals in the field
of drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

Parameter Value

Compound Name 4-Methoxy-1-indanone
CAS Number 13336-31-7

Molecular Formula C10H1002

Molecular Weight 162.19 g/mol

Spectroscopic Data Summary
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The following sections present the key spectroscopic data for 4-methoxy-1-indanone,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule. The data presented here is based on typical values for similar structures and

known chemical shift predictions.
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Chemical Shift (8) ppm Assighment
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Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxy-1-indanone is characterized by several key absorption bands

corresponding to its functional groups.

Wavenumber (cm—?) Intensity Functional Group
~1700 Strong C=0 (Ketone)
~3000-2850 Medium C-H (Aliphatic)
~3100-3000 Medium C-H (Aromatic)
~1600, ~1480 Medium-Strong C=C (Aromatic)
~1260 Strong C-O (Aryl ether)

Mass Spectrometry (MS)

Mass spectrometry of 4-methoxy-1-indanone provides information about its molecular weight

and fragmentation pattern. A mass spectral analysis has shown a protonated molecular ion
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[MH]* at m/z 163, which is consistent with the molecular weight of 162.19 g/mol .

m/z Interpretation

162 Molecular lon [M]*

134 [M-COJ*

119 [M - CO - CHs]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like 4-methoxy-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methoxy-1-indanone (5-10 mg for tH NMR, 20-50 mg for 3C NMR) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a
standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard (& 0.00 ppm). The spectra are recorded on a 300 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the
spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A
small amount of the solid 4-methoxy-1-indanone is finely ground with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of
the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory
or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization
(ESI) source. For EI-MS, a small amount of the sample is introduced into the high vacuum of
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the mass spectrometer, where it is vaporized and bombarded with a high-energy electron
beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)
and introduced into the spectrometer via direct infusion or after separation by liquid
chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 4-methoxy-1-indanone.
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Caption: Workflow for the spectroscopic analysis of 4-methoxy-1-indanone.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-1-indanone: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081218#4-methoxy-1-indanone-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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